iNOs-IN-1
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Overview
Description
iNOs-IN-1 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Inducible nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation and immune responses . This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase and the production of nitric oxide in various cell types, making it a valuable tool for studying the role of inducible nitric oxide synthase in different biological contexts .
Preparation Methods
The synthesis of iNOs-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
iNOs-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
iNOs-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the role of inducible nitric oxide synthase in various chemical reactions and pathways.
Biology: this compound is employed in biological research to investigate the effects of inducible nitric oxide synthase inhibition on cellular processes, such as inflammation, immune responses, and cell signaling.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic applications in diseases characterized by excessive nitric oxide production, such as inflammatory and autoimmune diseases.
Industry: This compound is utilized in the development of new drugs and therapeutic agents targeting inducible nitric oxide synthase
Mechanism of Action
iNOs-IN-1 exerts its effects by selectively inhibiting the activity of inducible nitric oxide synthase. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the nitric oxide signaling pathway and the regulation of inflammatory mediators .
Comparison with Similar Compounds
iNOs-IN-1 is compared with other selective inhibitors of inducible nitric oxide synthase, such as 1400W, GW274150, and L-NIL (N6-(1-iminoethyl)-L-lysine hydrochloride). These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles. This compound is unique due to its high selectivity and potency in inhibiting inducible nitric oxide synthase, making it a valuable tool for research and potential therapeutic applications .
Similar compounds include:
1400W: A selective inhibitor of inducible nitric oxide synthase with high potency.
GW274150: Another selective inhibitor with a different chemical structure and pharmacokinetic profile.
L-NIL (N6-(1-iminoethyl)-L-lysine hydrochloride): A competitive inhibitor of inducible nitric oxide synthase with distinct selectivity and potency.
Properties
Molecular Formula |
C25H30N4O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[(2S)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H30N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,18-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t18?,19-,20?,21+,22+/m1/s1 |
InChI Key |
QFQRIUSUXVQVLV-WHVLVZFFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4C3C=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4C3C=CC=C4)C(=O)O |
Origin of Product |
United States |
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